5-LOX-IN-7 (CAS: 1272519-89-7), also known as CAY10649, is a synthetic 5-benzylidene-2-phenylthiazolinone derivative that functions as a potent, direct, and strictly non-redox inhibitor of the 5-lipoxygenase (5-LOX) enzyme. Unlike classical 5-LOX inhibitors that rely on iron-chelating or redox-active moieties, 5-LOX-IN-7 achieves high-affinity target engagement without altering the local cellular oxidative environment[1]. It demonstrates sub-micromolar inhibitory potency against 5-LOX product formation in both cell-free systems and intact polymorphonuclear leukocytes (PMNLs) [1]. Crucially for procurement and assay design, because it lacks labile hydrogen atoms—such as phenolic or hydroxamic acid O-H bonds—it is entirely devoid of off-target radical-trapping antioxidant (RTA) activity [2]. This distinct structural profile makes it an essential material choice for researchers requiring strict enzymatic inhibition of leukotriene biosynthesis without confounding the cellular redox state or lipid autoxidation pathways [2].
Substituting 5-LOX-IN-7 with common benchmark 5-LOX inhibitors, such as the FDA-approved drug Zileuton or the pan-LOX inhibitor NDGA, introduces critical experimental artifacts in oxidative stress, cell death, and high-throughput screening assays [1]. Zileuton (a hydroxamate) and NDGA (a catechol) possess intrinsic radical-trapping antioxidant (RTA) properties, meaning they broadly suppress lipid peroxidation and inhibit ferroptosis independent of their action on the 5-LOX enzyme [2]. Consequently, using these conventional inhibitors yields false-positive cytoprotection, making it impossible to determine whether a cellular phenotype is driven by 5-LOX inhibition or mere radical scavenging [2]. 5-LOX-IN-7 lacks these labile hydrogen atoms and exhibits zero RTA activity, ensuring that any observed downstream effects are strictly attributable to the blockade of 5-LOX-mediated arachidonic acid metabolism, thereby protecting assay integrity [1].
In models of RSL3-induced ferroptosis, benchmark inhibitors like Zileuton and NDGA demonstrate potent but misleading cytoprotection due to off-target radical scavenging. Zileuton inhibits ferroptosis with an EC50 of 1.6 μM, and NDGA with an EC50 of ~387 nM, even in wild-type cells completely lacking 5-LOX expression [1]. In stark contrast, 5-LOX-IN-7 is completely ineffective at inhibiting ferroptosis across all tested cell lines, confirming its status as a pure enzyme inhibitor devoid of RTA activity [1].
| Evidence Dimension | Ferroptosis Inhibition (EC50) in LOX-deficient cells |
| Target Compound Data | Inactive (No off-target cytoprotection) |
| Comparator Or Baseline | Zileuton: EC50 = 1.6 μM; NDGA: EC50 = ~387 nM |
| Quantified Difference | 5-LOX-IN-7 eliminates the false-positive radical scavenging effect seen with Zileuton and NDGA. |
| Conditions | RSL3-induced ferroptosis in wild-type cells lacking 5-LOX expression. |
Procuring 5-LOX-IN-7 is mandatory for ferroptosis and lipid peroxidation research to ensure that cell survival phenotypes are not artificially driven by the inhibitor's own antioxidant properties.
Despite lacking the iron-chelating and redox-active motifs of older generation inhibitors, 5-LOX-IN-7 maintains exceptional potency. In intact polymorphonuclear leukocytes (PMNLs) stimulated with calcium and arachidonic acid, 5-LOX-IN-7 inhibits 5-LOX product formation with an IC50 of 0.28 μM [1]. In cell-free S100 PMNL lysates, its potency increases to an IC50 of 0.09 μM[1]. This demonstrates excellent cell permeability and direct target engagement compared to earlier thiazolinone derivatives which only exhibited low micromolar activity [1].
| Evidence Dimension | 5-LOX Inhibition (IC50) |
| Target Compound Data | 0.09 μM (cell-free), 0.28 μM (intact cells) |
| Comparator Or Baseline | Early thiazolinone scaffolds: Low micromolar range (>1.0 μM) |
| Quantified Difference | Sub-micromolar potency with >3-fold improvement over baseline scaffolds in intact cells. |
| Conditions | Calcium and arachidonic acid-stimulated intact PMNLs and S100 cell lysates. |
Ensures robust, low-dose suppression of leukotriene biosynthesis in live-cell assays without requiring membrane-permeabilizing agents, optimizing reagent consumption and workflow reproducibility.
When evaluated in a H2DCFDA fluorescence-based redox assay designed to classify LOX inhibitors, 5-LOX-IN-7 strictly follows a non-redox kinetic profile, showing no reduction of the ferric iron center [1]. In contrast, Zileuton triggers a rapid redox reaction, reducing the active site and interfering with absorbance-based readouts within the first 20 seconds of the assay [1]. The clean fluorescence profile of 5-LOX-IN-7 confirms its structural stability against redox cycling [1].
| Evidence Dimension | Redox Activity in H2DCFDA Assay |
| Target Compound Data | Non-redox profile (no optical interference) |
| Comparator Or Baseline | Zileuton: Strong redox activity (rapid interference) |
| Quantified Difference | 5-LOX-IN-7 prevents redox-driven assay interference, unlike Zileuton. |
| Conditions | Recombinant 5-LOX lysate with 13(S)-HpODE and H2DCFDA fluorescent probe. |
Makes 5-LOX-IN-7 an ideal negative control for redox activity in compound screening pipelines, preventing artifactual readouts and costly false-positive hits in sensitive optical assays.
Because 5-LOX-IN-7 strictly lacks the radical-trapping antioxidant (RTA) activity found in Zileuton and NDGA, it is the premier procurement choice for determining whether 5-LOX enzymatically drives ferroptosis in a specific cell line. It allows researchers to block leukotriene synthesis without artificially quenching lipid peroxides, ensuring clean, artifact-free cell death pathway mapping [1].
In the development of fluorescence- or absorbance-based screening assays for novel lipoxygenase inhibitors, 5-LOX-IN-7 serves as an essential validated non-redox control. Its inability to reduce the 5-LOX ferric iron center provides a reliable baseline for calibrating H2DCFDA assays against known redox-active false positives [2].
For in vitro and ex vivo models of asthma, allergic rhinitis, and vascular permeability, 5-LOX-IN-7 provides highly potent (IC50 = 0.28 μM) suppression of leukotriene production in intact polymorphonuclear leukocytes [3]. Its pure non-redox mechanism ensures that the baseline oxidative stress of the inflammatory model remains unperturbed, isolating the specific role of leukotriene signaling [3].